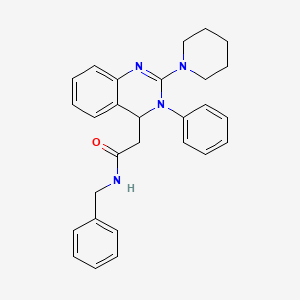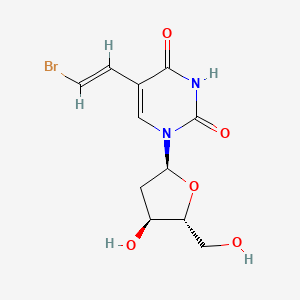
L-5-(bromovinyl)deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-5-(bromovinyl)deoxyuridine involves the halogenation of deoxyuridine. One common method is the bromination of 5-vinyl-2’-deoxyuridine using bromine in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: L-5-(bromovinyl)deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in [4+2] and [2+4] cycloaddition reactions, particularly with dienes and dienophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.
Cycloaddition Reactions: These reactions often require specific catalysts or elevated temperatures to proceed efficiently.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Cycloadducts formed through the addition of dienes or dienophiles to the bromovinyl group.
Scientific Research Applications
L-5-(bromovinyl)deoxyuridine has a wide range of applications in scientific research:
Mechanism of Action
L-5-(bromovinyl)deoxyuridine exerts its antiviral effects by inhibiting viral DNA polymerase. It acts as a competitive inhibitor, preventing the incorporation of natural nucleotides into the viral DNA, thereby halting viral replication . Additionally, it can cause viral DNA strand breakage, further disrupting the replication process .
Comparison with Similar Compounds
Idoxuridine: Another thymidine analogue with antiviral properties.
Trifluridine: A thymidine analogue used in the treatment of herpes simplex virus infections.
Uniqueness: L-5-(bromovinyl)deoxyuridine is unique due to its high selectivity and potency against herpes simplex virus type 1 and varicella-zoster virus. Its ability to inhibit viral DNA polymerase with minimal effects on host cell metabolism sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H13BrN2O5 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1 |
InChI Key |
ODZBBRURCPAEIQ-RNVICZODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


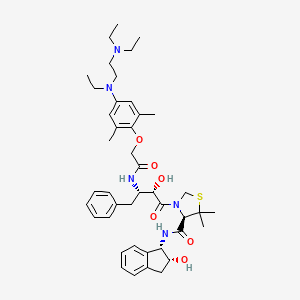
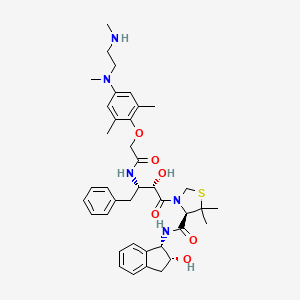
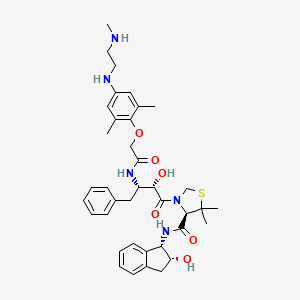
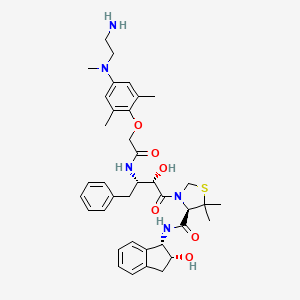
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
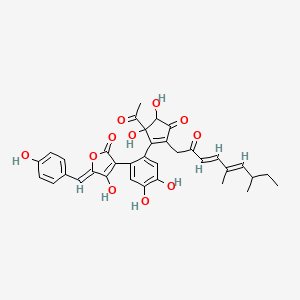
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
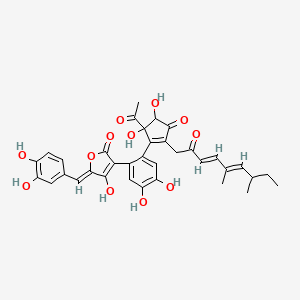
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
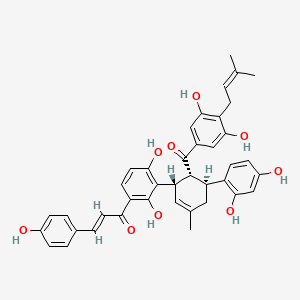
![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
